2-Methylthio-N6-isopentenyladenosine-d6 is a chemically modified nucleoside, specifically a derivative of adenosine. This compound is significant in the context of mitochondrial translation and energy metabolism in mammals, where it plays a crucial role in the proper functioning of transfer RNAs (tRNAs). The modification is evolutionarily conserved, indicating its importance across various biological systems. The presence of the methylthio group at the 2-position and the isopentenyl group at the N6-position distinguishes this compound from other nucleosides, contributing to its unique biochemical properties and functions .
This compound is derived from natural sources, primarily through enzymatic modification of N6-isopentenyladenosine, which itself can be generated from adenosine monophosphate through specific biosynthetic pathways involving enzymes like adenosine phosphate-isopentenyltransferase. The synthesis of 2-Methylthio-N6-isopentenyladenosine-d6 involves the action of Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1), which catalyzes the conversion of N6-isopentenyladenosine to its methylthio derivative .
2-Methylthio-N6-isopentenyladenosine-d6 can be classified as a modified nucleoside. It falls under the category of purine nucleosides due to its structural characteristics, which include a purine base (adenine) attached to a ribose sugar with specific modifications. Its classification as a methylthio derivative further emphasizes its unique chemical nature .
The synthesis of 2-Methylthio-N6-isopentenyladenosine-d6 typically involves several steps:
The synthesis requires careful control of reaction conditions, including pH and temperature, to ensure optimal enzyme activity and yield. The use of isotopic labeling (d6) indicates that deuterated forms are used for specific applications in research, particularly in studies involving nuclear magnetic resonance spectroscopy .
The molecular structure of 2-Methylthio-N6-isopentenyladenosine-d6 can be represented using various notations:
This structure highlights the presence of a purine base linked to a ribose sugar with specific substituents that confer its unique properties .
The molecular weight of 2-Methylthio-N6-isopentenyladenosine-d6 is approximately 365.45 g/mol. Its structural features include:
2-Methylthio-N6-isopentenyladenosine-d6 participates in various chemical reactions typical for nucleosides:
Common reagents used in these reactions include iodine for cyclization processes and other electrophiles that interact with nucleophilic sites on the molecule .
The reactivity of 2-Methylthio-N6-isopentenyladenosine-d6 is influenced by its structure, particularly the presence of sulfur and nitrogen atoms that can participate in electron donation or acceptance during chemical transformations.
The mechanism of action for 2-Methylthio-N6-isopentenyladenosine-d6 primarily involves its incorporation into tRNAs. This incorporation facilitates correct codon-anticodon base-pairing during protein translation, enhancing translational efficiency. The enzymatic conversion by Cdk5rap1 is crucial for maintaining mitochondrial tRNA functionality, which directly impacts mitochondrial protein synthesis and energy metabolism .
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are often utilized to characterize this compound further .
2-Methylthio-N6-isopentenyladenosine-d6 has several applications across various scientific fields:
Research continues to uncover new roles for this compound in cellular processes, emphasizing its significance in both fundamental biology and potential clinical applications .
The discovery of 2-methylthio-N⁶-isopentenyladenosine (ms²i⁶A) emerged from pioneering work on transfer RNA (tRNA) modifications in the mid-20th century, when researchers first recognized the extensive chemical diversity of nucleoside modifications in biological systems. This hypermodified adenosine derivative features a dual modification pattern: an isopentenyl side chain attached to the N⁶ position and a methylthio group at the 2nd position of the purine ring [10]. The compound's chemical structure (C₁₆H₂₃N₅O₄S; molecular weight 381.45 g/mol) was fully characterized in the 1970s, with its systematic identification in tRNAs across phylogenetically diverse organisms [1] [8]. The IUPAC name for this biologically significant molecule is (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol [10].
Ms²i⁶A demonstrates remarkable evolutionary conservation, appearing in both eukaryotic and prokaryotic organisms. In bacteria, this modification is synthesized by the MiaB enzyme, a radical S-adenosylmethionine (SAM) methylthiotransferase that catalyzes the sulfur insertion step during ms²i⁶A formation [10]. The modification occupies position 37 in the anticodon loop of specific tRNAs, predominantly those decoding UNN codons, including tRNAPhe, tRNASer, and tRNATyr [5] [10]. This strategic location immediately adjacent to the anticodon (position 37) enables direct participation in codon recognition and translational fidelity mechanisms. The modification's biosynthesis occurs through a two-step enzymatic process: first, the attachment of the isopentenyl group by tRNA isopentenyltransferase, followed by the MiaB-catalyzed sulfur transfer and methylation to form the methylthio moiety [5] [10].
Phylogenetic studies reveal that ms²i⁶A represents a fundamental RNA modification with conservation spanning eubacteria to mammalian mitochondria. In mammals, ms²i⁶A occurs specifically in mitochondrial tRNAs, where it regulates efficient mitochondrial translation and cellular energy metabolism [9]. The preservation of this complex modification pathway across billions of years of evolution underscores its critical importance in fundamental biological processes related to protein synthesis and cellular physiology.
Table 1: Occurrence of ms²i⁶A in Biological Systems
Domain | Representative Organisms | tRNA Specificity | Synthesizing Enzyme |
---|---|---|---|
Eubacteria | Escherichia coli, Bacillus subtilis | tRNAPhe, tRNASer, tRNATyr | MiaB |
Eukarya (Cytoplasmic) | Saccharomyces cerevisiae | tRNAPhe | - |
Eukarya (Mitochondrial) | Homo sapiens | Mitochondrial tRNAs | Ortholog of MiaB |
The deuterated analog ms²i⁶A-d6 (C₁₆D₆H₁₇N₅O₄S; molecular weight 387.487 g/mol) represents an essential advancement in RNA modification research, enabling precise metabolic tracing and quantification of tRNA modification dynamics [4]. This isotopically labeled compound features six deuterium atoms strategically incorporated at the terminal methyl groups of the isopentenyl side chain, specifically at the 3-methylbut-2-enyl moiety [4]. The molecular formula difference creates a +6 Da mass shift compared to the natural compound, allowing clear distinction in mass spectrometry analyses without altering the chemical and biological properties of the molecule [4] [10]. The systematic name for this deuterated analog is (2R,5R)-2-(hydroxymethyl)-5-[2-methylsulfanyl-6-[[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]amino]purin-9-yl]oxolane-3,4-diol [4].
The primary application of ms²i⁶A-d6 lies in metabolic tracing studies within the field of epitranscriptomics. When incorporated into growth media, deuterium-labeled methionine (D₃-Met) serves as the methyl donor for the synthesis of deuterated methylthio groups in tRNA modifications. This approach achieves 60-70% labeling efficiency for methylated nucleosides, enabling precise tracking of methylation dynamics [3]. The deuterated analog is particularly valuable in Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS), a cutting-edge methodology that differentiates pre-existing tRNA pools from newly synthesized molecules [3] . This technique revealed that tRNA modifications undergo dynamic adaptation during growth phases through distinct mechanisms: either through modification of existing tRNA molecules or through dilution by newly synthesized tRNA populations [3].
The deuterated compound also serves as an internal standard for absolute quantification in mass spectrometry-based approaches. Its near-identical chemical behavior to the natural compound allows for precise calibration curves, compensating for variations in ionization efficiency and instrument performance [6]. This application has proven essential for studying the dynamics of tRNA modification reprogramming during cellular responses to environmental stresses, including heat stress, where changes in ms²i⁶A levels significantly impact translational fidelity across species .
Table 2: Isotopic Profile of ms²i⁶A and Its Deuterated Analog
Characteristic | ms²i⁶A (Natural) | ms²i⁶A-d6 (Deuterated) |
---|---|---|
Molecular Formula | C₁₆H₂₃N₅O₄S | C₁₆D₆H₁₇N₅O₄S |
Molecular Weight | 381.45 g/mol | 387.487 g/mol |
Monoisotopic Mass | 381.1471 Da | 387.185 Da |
[M+H]+ Ion | 382.1549 m/z | 388.193 m/z |
Deuteration Position | - | Terminal methyl groups of isopentenyl side chain |
Primary Applications | Natural biological compound | Metabolic tracing, quantitative internal standard, NAIL-MS studies |
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